N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide
Description
N²-{2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a synthetic small molecule characterized by an indole-2-carboxamide core linked to a 5-methyl-1,3-thiazole moiety via a glyoxylamide bridge. This structural motif is critical for its interactions with biological targets, particularly proteins involved in signaling pathways. The compound’s design leverages the indole scaffold’s versatility in binding hydrophobic pockets and the thiazole ring’s capacity for hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-9-7-17-15(22-9)19-13(20)8-16-14(21)12-6-10-4-2-3-5-11(10)18-12/h2-7,18H,8H2,1H3,(H,16,21)(H,17,19,20) |
InChI Key |
ZQKOPRKCZFFMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the indole moiety. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors for the Hantzsch thiazole synthesis and Fischer indole synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the indole moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group on the indole moiety can yield aniline derivatives .
Scientific Research Applications
N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate into DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N²-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide with analogous compounds, focusing on structural variations, target specificity, and biological activity.
DS-30 (4,7-Dimethoxy-N²-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide)
- Structural Differences : DS-30 features methoxy groups at the 4- and 7-positions of the indole ring and a 4-methylthiazole substituent instead of 5-methylthiazole.
- Target Interaction : Exhibits high binding affinity to Glia Maturation Factor Beta (GMFB) in a dose-dependent manner, suppressing osteoclast activity in diabetic osteoporosis models.
- Key Finding : The 4-methylthiazole group enhances GMFB binding compared to other thiazole derivatives, though the methoxy substitutions may reduce solubility .
Compounds 11a and 11b (COVID-19 Inhibitors)
- Structural Differences: These inhibitors (e.g., N-[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide) replace the thiazole with a pyrrolidinyl group and incorporate cyclohexylmethyl or fluorophenylmethyl substituents.
- Target Interaction : Bind to SARS-CoV-2 main protease (Mpro), interacting with residues Asn142, Gln189, and Thr23.
- Key Finding : Despite structural divergence, the indole-2-carboxamide core facilitates protease inhibition, highlighting its adaptability across viral and mammalian targets .
Compound 5d (N-((1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide)
- Structural Differences : Replaces the thiazole with a 1,2,3-triazole ring and introduces a 2,3-dimethylphenyl group.
- Biological Activity : Demonstrates anti-α-glucosidase activity (IC₅₀ = 3.2 µM), suggesting utility in diabetes management.
- Key Finding : The triazole ring enhances π-stacking with enzyme active sites, while the dimethylphenyl group improves hydrophobic interactions .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Structural Differences: Feature a conjugated thiazole-indole system with an amino-oxo group at the thiazole 4-position.
- Synthesis and Activity: Synthesized via condensation of 3-formyl-indole-2-carboxylic acid with aminothiazolones. These derivatives show moderate anticancer activity, attributed to thiazole-indole conjugation enhancing DNA intercalation .
N-[2-(3-Bromoanilino)-2-oxoethyl]-2-phenylacetamide
- Structural Differences: Lacks the indole core but retains the 2-oxoethylamino-thiazole motif.
Data Table: Comparative Analysis of Key Compounds
Discussion of Structural and Functional Trends
- Thiazole vs. Triazole : Thiazole-containing compounds (e.g., DS-30) exhibit stronger hydrogen bonding to proteins like GMFB, while triazole derivatives (e.g., 5d) favor π-π interactions with enzymes .
- Substituent Effects : Electron-donating groups (e.g., methoxy in DS-30) improve target binding but may hinder solubility. Halogenated or hydrophobic groups (e.g., bromoaniline, dimethylphenyl) enhance target engagement at the expense of pharmacokinetic properties .
- Core Flexibility : The indole-2-carboxamide scaffold is adaptable to diverse targets (e.g., viral proteases, glucosidases) through strategic substituent modifications .
Biological Activity
N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound belongs to the class of indole derivatives and features a thiazole moiety, which is known for its biological activity. Its chemical formula is , and it has a molecular weight of approximately 284.33 g/mol.
Research indicates that this compound exerts its biological effects primarily through the inhibition of key protein kinases involved in cancer progression. Notably, it has shown inhibitory activity against:
- EGFR (Epidermal Growth Factor Receptor)
- HER2 (Human Epidermal growth factor Receptor 2)
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK2 (Cyclin-dependent Kinase 2)
These targets are crucial in various signaling pathways that regulate cell proliferation, survival, and apoptosis .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that the compound is particularly effective against breast cancer cells (MCF-7) and colorectal cancer cells (Caco-2).
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.
- Activation of Caspases : The compound activates caspases, which are crucial for the apoptotic process.
- Inhibition of Anti-apoptotic Proteins : It downregulates proteins such as Bcl-2 that prevent apoptosis.
Case Studies
A notable study evaluated the effects of this compound on MCF-7 cells and reported a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis levels and found that treated cells exhibited increased Annexin V binding, indicating higher rates of early apoptosis .
In another case study involving A549 lung cancer cells, the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 12.50 µM. The study highlighted the importance of structural modifications on thiazole derivatives to enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
